2-Bromo-5-ethoxy-4-methyl-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICUEZSGZMPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Bromo-5-ethoxy-4-methyl-benzoic Acid and its Precursors
Etherification Approaches for Ethoxy Group Introduction
Mechanistic Considerations in Ether Formation
The ethoxy group of this compound is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a precursor phenol (B47542) by a strong base to form a phenoxide ion. wikipedia.org This phenoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.org
The mechanism is a concerted process where the nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon of the ethyl halide, leading to the simultaneous formation of the carbon-oxygen bond of the ether and the cleavage of the carbon-halogen bond. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as they are less sterically hindered and less prone to undergo competing elimination reactions. wikipedia.orgyoutube.com
Key factors influencing the Williamson ether synthesis include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or sodium amide (NaNH(_2)) are often used to ensure complete deprotonation of the phenol. youtube.com The choice of solvent is also critical; polar aprotic solvents are generally favored as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
An alternative, though less common for simple ethers, is the acid-catalyzed dehydration of a phenol and an alcohol. masterorganicchemistry.com However, this method is more suitable for the synthesis of symmetrical ethers and can be complicated by side reactions, especially under harsh conditions. masterorganicchemistry.com
Table 1: Key Aspects of Williamson Ether Synthesis
| Factor | Consideration | Rationale |
| Nucleophile | Phenoxide ion | Generated by deprotonation of a phenol with a strong base. |
| Electrophile | Primary alkyl halide (e.g., ethyl bromide) | Minimizes competing E2 elimination reactions. wikipedia.org |
| Mechanism | S(_N)2 | Concerted backside attack by the nucleophile. wikipedia.org |
| Base | Strong bases (e.g., NaH, NaNH(_2)) | Ensures complete formation of the phenoxide nucleophile. youtube.com |
| Solvent | Polar aprotic solvents | Enhances the reactivity of the nucleophile. |
Carboxylic Acid Group Formation and Modification
The carboxylic acid group is a defining feature of this compound, and its synthesis and subsequent transformations are of significant interest.
One of the most common methods for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl side chain. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, the methyl group can be oxidized to a carboxylic acid. This transformation requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)). libretexts.orgmasterorganicchemistry.com
The reaction proceeds by attacking the benzylic position, the carbon atom directly attached to the aromatic ring. For the oxidation to occur, this benzylic carbon must have at least one hydrogen atom. libretexts.org The reaction is often carried out under harsh conditions, such as heating, which can be a limitation if other sensitive functional groups are present on the molecule. masterorganicchemistry.com
More recent methods have explored milder and more selective conditions for this transformation. For instance, aerobic oxidation using molecular oxygen in the presence of a catalyst can convert a methyl group on an aromatic ring to a carboxylic acid. researchgate.net Photocatalytic methods have also been developed, offering an alternative to traditional strong oxidizing agents. organic-chemistry.org
Table 2: Common Oxidizing Agents for Benzylic Oxidation
| Oxidizing Agent | Conditions | Notes |
| Potassium Permanganate (KMnO(_4)) | Basic, followed by acidic workup | A strong and often harsh oxidizing agent. masterorganicchemistry.com |
| Chromic Acid (H(_2)CrO(_4)) | Acidic | Also a strong oxidizing agent. |
| Molecular Oxygen (O(_2)) | Catalytic, often with metal catalysts | A greener and milder alternative. researchgate.net |
The hydrolysis of an ester is a fundamental reaction for the formation of carboxylic acids. doubtnut.comjk-sci.com In the synthesis of this compound, an ester precursor, such as ethyl 2-bromo-5-ethoxy-4-methylbenzoate, can be hydrolyzed to yield the desired carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. askfilo.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. doubtnut.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. doubtnut.comlibretexts.org Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the carboxylic acid. doubtnut.comlibretexts.org
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. jk-sci.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgquora.com This intermediate then collapses, eliminating an alkoxide ion as the leaving group. The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. quora.comsserc.org.uk
The rate of ester hydrolysis can be influenced by steric hindrance around the carbonyl group. nih.govarkat-usa.org Highly substituted esters may require more vigorous reaction conditions, such as higher temperatures or longer reaction times, to achieve complete hydrolysis. jk-sci.comarkat-usa.org
The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acid chlorides and anhydrides, which are valuable intermediates in organic synthesis.
Acid chlorides are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). vaia.compearson.comlibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by a chloride ion. libretexts.org The reaction with thionyl chloride produces gaseous byproducts (SO(_2) and HCl), which can be easily removed from the reaction mixture. pearson.com
Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. doubtnut.com This can be achieved by heating the carboxylic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) or phosphorus pentoxide. wikipedia.orgorgsyn.orgresearchgate.net Alternatively, an acid chloride can react with a carboxylate salt to form a mixed or symmetrical anhydride. libretexts.org
Table 3: Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent | Byproducts |
| Acid Chloride | Thionyl Chloride (SOCl(_2)) | SO(_2), HCl pearson.com |
| Acid Chloride | Oxalyl Chloride ((COCl)(_2)) | CO, CO(_2), HCl |
| Acid Anhydride | Acetic Anhydride ((CH(_3)CO)(_2)O) | Acetic Acid wikipedia.org |
| Acid Anhydride | Phosphorus Pentoxide (P(_2)O(_5)) | Phosphoric Acid |
Catalytic Strategies in the Synthesis of Benzoic Acid Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of complex molecules.
Transition Metal-Catalyzed Coupling Reactions
The bromo substituent on the aromatic ring of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. eie.gr
Common examples of such reactions include:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. umb.edu This method is widely used due to the stability and low toxicity of the organoboron reagents. umb.edu
Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. umb.edu
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. ustc.edu.cn
These coupling reactions offer a modular approach to the synthesis of a wide range of derivatives of this compound, allowing for the introduction of diverse substituents at the 2-position of the benzoic acid ring. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
Table 4: Common Transition Metal-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium catalyst, base umb.edu | C-C |
| Heck Reaction | Alkene | Palladium catalyst, base | C-C |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Cu(I) co-catalyst, base umb.edu | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, base ustc.edu.cn | C-N |
Suzuki-Miyaura Cross-Coupling for Aryl-Halide Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials. nih.gov Given the presence of the aryl bromide moiety, this compound is a prime candidate for this transformation, which would replace the bromine atom with an aryl, vinyl, or alkyl group from a suitable boronic acid or ester.
While specific studies detailing the Suzuki-Miyaura coupling of this compound were not identified, general procedures for similar substrates are well-established. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. scispace.comrsc.org
| Component | Example Reagent/Condition | Typical Role | Reference |
|---|---|---|---|
| Aryl Halide | This compound | Electrophilic partner | N/A |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | scispace.com |
| Palladium Catalyst | Pd(PPh₃)₄ or CataXCium A Pd G3 | Catalyzes the cross-coupling cycle | nih.govscispace.com |
| Base | K₂CO₃, K₃PO₄, or LiOH·H₂O | Activates the organoboron species | scispace.comrsc.org |
| Solvent | Dioxane/Water or Toluene/Water | Solubilizes reactants and facilitates reaction | scispace.comrsc.org |
| Temperature | Room Temperature to 80 °C | Influences reaction rate | scispace.comrsc.org |
Copper-Catalyzed Amination of Bromobenzoic Acids
Copper-catalyzed amination, a variation of the Ullmann condensation, provides a direct route to N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids. nih.govscilit.com This method is particularly advantageous as it often eliminates the need for protecting the carboxylic acid group. The reaction involves coupling a 2-bromobenzoic acid with an amine in the presence of a copper catalyst and a base. nih.gov
No specific application of this method to this compound has been documented in the searched literature. However, a general and effective procedure has been optimized for a variety of other substituted 2-bromobenzoic acids. This chemo- and regioselective process typically shows high functional group tolerance, selectively replacing the bromide adjacent to the carboxylic acid moiety. nih.gov
| Component | Example Reagent/Condition | Typical Role | Reference |
|---|---|---|---|
| Bromobenzoic Acid | This compound | Aryl halide substrate | N/A |
| Amine | Aniline or various aliphatic/aromatic amines | Forms the new C-N bond | nih.gov |
| Copper Catalyst | Cu powder and Cu₂O | Catalyzes the C-N coupling | nih.gov |
| Base | K₂CO₃ | Base for the reaction | nih.gov |
| Solvent | 2-Ethoxyethanol | High-boiling solvent | nih.gov |
| Temperature | 130 °C | Required for thermal activation | nih.gov |
Palladium-Catalyzed Transformations
Beyond the Suzuki-Miyaura reaction, palladium catalysis enables a vast array of transformations for aryl halides. These include other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, as well as C-H activation/functionalization reactions. snnu.edu.cn Carboxylic acid groups, such as the one in this compound, can act as directing groups to facilitate ortho-C-H activation, leading to the formation of complex cyclic structures. snnu.edu.cn
Detailed studies on such palladium-catalyzed transformations specifically for this compound are not present in the available research. The reactivity of the compound would likely be influenced by the electronic effects of the ethoxy and methyl substituents and the steric hindrance around the bromine atom.
Solid Acid Catalysis in Esterification Processes
Esterification of the carboxylic acid group is a fundamental transformation. The use of solid acid catalysts in these processes is a key area of green chemistry, offering advantages such as easier product separation, catalyst reusability, and reduced corrosive waste compared to traditional liquid acids like sulfuric acid. mdpi.com Various materials, including zeolites, metal oxides, and sulfonated polymers, have been shown to be effective catalysts for the esterification of benzoic acids. mdpi.comresearchgate.net
While there is no specific literature detailing the esterification of this compound using solid acid catalysts, research on other benzoic acids demonstrates the feasibility of this approach. For instance, zirconium-titanium solid acids have been used to catalyze the esterification of various substituted benzoic acids with methanol. mdpi.com
| Catalyst Type | Example | Key Feature | Reference |
|---|---|---|---|
| Mixed Metal Oxide | Zirconium-Titanium (Zr/Ti) Solid Acid | High activity for benzoic acid esterification | mdpi.com |
| Magnetic Nanoparticles | Fe₃O₄@SiO₂-PILs | Easily recoverable using a magnet | nih.gov |
| Sulfonated Polymers | Sulfonated Polyethylene (SPE) | Utilizes plastic waste as a source material | researchgate.net |
| Zeolites | Zeolite-Y, MOR, BEA, ZSM-5 | Shape-selective and thermally stable | researchgate.net |
Green Chemistry Approaches for Sustainable Synthesis
Solvent-Free Reaction Conditions
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced waste, and simpler work-up procedures. These reactions are often facilitated by grinding, sonication, or microwave irradiation. While a novel solvent- and catalyst-free method for the synthesis of 3-bromobenzoic acid has been explored, this approach is for a different isomer and involves the synthesis of the compound itself rather than its subsequent transformation. ijisrt.com No documented research was found applying solvent-free conditions to the reactions of this compound.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purities. Despite the potential benefits for transformations such as nitration, halogenation, or coupling reactions, the application of continuous flow techniques for the synthesis or derivatization of this compound has not been reported in the surveyed literature.
Atom Economy and Waste Reduction in Synthetic Routes
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. numberanalytics.comjocpr.com The goal is to maximize the use of all materials, thereby minimizing waste. numberanalytics.comjocpr.com In the synthesis of substituted benzoic acids like this compound, applying the principles of atom economy is crucial for developing sustainable and environmentally friendly processes. numberanalytics.com
The selection of reactants and the type of reaction are critical factors in achieving high atom economy. numberanalytics.com Addition and isomerization reactions, for instance, are inherently atom-economical as they incorporate all reactant atoms into the final product with no byproducts. jk-sci.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, which lowers their atom economy. When planning a synthetic route, prioritizing reactions that are known to be atom-economical can significantly reduce waste generation. researchgate.net Catalytic processes are also favored as they reduce the need for stoichiometric reagents that would otherwise contribute to the waste stream. jk-sci.com
By carefully selecting reagents and designing synthetic pathways that maximize the incorporation of starting materials into the final structure, the environmental impact and costs associated with chemical production can be substantially reduced. numberanalytics.comnumberanalytics.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijnrd.org This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently. bspublications.net The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which lead to rapid and uniform heating of the reaction medium. ijnrd.org
The application of microwave technology can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity. ijnrd.orgnumberanalytics.com This acceleration is attributed to the rapid heating and the potential for achieving temperatures higher than the solvent's conventional boiling point, a phenomenon known as superheating. bspublications.net Microwave-assisted synthesis is applicable to a wide range of organic reactions, including esterification, hydrolysis, and oxidation. slideshare.net Its use promotes solvent-free or reduced-solvent conditions, further aligning with the principles of green chemistry by minimizing pollution and energy consumption. ijnrd.orgbspublications.net
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Benefit |
| Esterification | Several hours | Minutes | Speed, Efficiency slideshare.net |
| Hydrolysis | Several hours | Minutes | Speed, Higher Yield slideshare.net |
| Oxidation | Hours to days | Minutes to hours | Speed, Purity slideshare.net |
Derivatization and Functionalization Reactions of this compound
The structure of this compound features several reactive sites—the bromine atom, the carboxylic acid group, the ethoxy group, and the aromatic ring—making it a versatile substrate for various chemical transformations.
Reactions at the Bromine Center: Nucleophilic Substitutions and Cross-Couplings
The bromine atom on the aromatic ring is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a prominent reaction that couples the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its ability to form biaryl structures, which are common motifs in pharmaceuticals and fine chemicals. wikipedia.orgacs.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com
The Heck reaction is another powerful palladium-catalyzed transformation that couples the aryl bromide with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction typically requires a base and is effective for a wide range of aryl bromides and alkenes, providing a direct method for the arylation of olefins. nih.govscielo.br
| Coupling Reaction | Reactant Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Aryl or Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) | Pd(0) complex, Base wikipedia.org |
| Heck | Alkene | C(aryl)-C(alkene) | Pd complex, Base wikipedia.org |
Reactions of the Carboxylic Acid Moiety: Esterification, Amide Formation, and Reduction
The carboxylic acid group is readily transformed into other important functional groups, including esters, amides, and alcohols.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through the Fischer esterification reaction. This involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Various catalysts can be employed to improve efficiency and mildness of the reaction conditions. derpharmachemica.com
Amide Formation: Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate amide bond formation under milder conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. chemistrysteps.comlibretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form the corresponding amide. libretexts.org
Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically requiring an excess of the reagent and an acidic workup. chemistrysteps.comchemistrysteps.com Borane (BH₃) is another reagent that can selectively reduce carboxylic acids to alcohols. chemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids directly. chemistrysteps.com
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) or SOCl₂ then Amine | Amide (-CONR₂) |
| Reduction | LiAlH₄ or BH₃, then H₃O⁺ | Primary Alcohol (-CH₂OH) |
Reactions at the Ethoxy Group: Cleavage and Further Functionalization
The ethoxy group (-OCH₂CH₃) is an aryl ethyl ether, which can be cleaved to yield a phenol. This transformation is typically accomplished using strong acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers and is often used at low temperatures. nih.govufp.pt The reaction proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the formation of the corresponding phenol after workup. researchgate.net Other strong acids like HBr and HI can also be used for ether cleavage, typically at higher temperatures. youtube.com Metabolic O-dealkylation in biological systems also results in the cleavage of such ether linkages to form phenols. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Further functionalization of the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. chemistrytalk.org The reactivity and regioselectivity of an incoming electrophile are determined by the combined electronic and steric properties of the four groups already on the ring: -Br, -COOH, -OC₂H₅ (ethoxy), and -CH₃ (methyl).
The directing effects of these groups are as follows:
Ethoxy (-OC₂H₅): A strongly activating, ortho, para-directing group due to its strong electron-donating resonance effect. libretexts.org
Methyl (-CH₃): A weakly activating, ortho, para-directing group due to inductive effects and hyperconjugation. libretexts.org
Bromine (-Br): A weakly deactivating, yet ortho, para-directing group. Its inductive electron withdrawal deactivates the ring, but resonance donation from its lone pairs directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org
Carboxylic Acid (-COOH): A moderately to strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. organicchemistrytutor.com
In this compound, the available position for substitution is C6. The directing effects on this position are complex. The ethoxy group (para to C6) and the methyl group (meta to C6) provide activation, while the ortho-bromo and meta-carboxyl groups are deactivating. The powerful ortho, para-directing influence of the ethoxy group is the most significant activating effect. However, the position is sterically hindered by the adjacent large bromine atom and the carboxylic acid group. Therefore, electrophilic aromatic substitution on this highly substituted ring would likely be challenging and may require forcing conditions. The regiochemical outcome would depend on the specific electrophile and reaction conditions used, balancing the strong activating effect of the ethoxy group against significant steric hindrance.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of a molecule. For 2-Bromo-5-ethoxy-4-methyl-benzoic acid, one would expect to observe specific signals corresponding to each unique proton and carbon atom in the structure.
Expected ¹H NMR Spectral Features:
A hypothetical ¹H NMR spectrum would display distinct peaks for the aromatic protons, the ethoxy group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group protons (a singlet), and the acidic proton of the carboxylic acid group (a broad singlet). The chemical shifts (δ) and coupling constants (J) between adjacent protons would be crucial in assigning these signals to their specific positions on the benzene (B151609) ring.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would show separate resonances for each carbon atom, including the carboxyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), the carbons of the ethoxy group, and the methyl carbon. The chemical shifts would provide insights into the electronic environment of each carbon atom.
Hypothetical NMR Data Table:
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Aromatic CH | 6.5 - 8.0 | 110 - 140 |
| Ethoxy (-OCH₂CH₃) | ~4.0 (q) | ~60-70 |
| Ethoxy (-OCH₂CH₃) | ~1.4 (t) | ~15 |
| Methyl (-CH₃) | ~2.3 (s) | ~20 |
| Aromatic C-Br | - | 110 - 125 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-C=O | - | 125 - 135 |
| Aromatic C-CH₃ | - | 130 - 140 |
Note: This table represents expected ranges and would require experimental data for precise values.
2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
To unambiguously assign the NMR signals and determine the connectivity of atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring and within the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the substituents (bromo, ethoxy, methyl, and carboxylic acid groups) and the aromatic ring.
Solid-State NMR Applications
Solid-state NMR could be utilized to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are vital for identifying the functional groups present in a molecule.
Vibrational Analysis for Functional Group Identification
The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the various functional groups.
Expected Vibrational Bands:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Moderate |
| C-O stretch (Carboxylic Acid & Ether) | 1210-1320 & 1000-1150 | Moderate |
| Aromatic C=C stretch | 1450-1600 | Strong |
| Aromatic C-H stretch | 3000-3100 | Strong |
| C-H stretch (Alkyl) | 2850-2960 | Strong |
| C-Br stretch | 500-600 | Strong |
Note: This table presents typical frequency ranges for the expected functional groups.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding
The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically form dimers through intermolecular hydrogen bonds, resulting in a very broad O-H absorption band at lower frequencies. Intramolecular hydrogen bonding, if present, would also influence the vibrational frequencies of the involved functional groups. A detailed analysis of the concentration and temperature dependence of the IR spectrum could provide insights into these interactions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular mass of this compound. This technique allows for the calculation of the elemental formula with a high degree of confidence. The theoretical exact mass can be calculated based on its chemical formula, C₁₀H₁₁BrO₃. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Isotopic Mass Data for this compound
| Molecular Ion | Isotope | Theoretical Exact Mass (Da) |
| [M]⁺ | ⁷⁹Br | 257.9946 |
| [M]⁺ | ⁸¹Br | 259.9925 |
| [M+H]⁺ | ⁷⁹Br | 258.9974 |
| [M+H]⁺ | ⁸¹Br | 260.9953 |
| [M+Na]⁺ | ⁷⁹Br | 280.9823 |
| [M+Na]⁺ | ⁸¹Br | 282.9802 |
Note: Data is theoretical and requires experimental verification.
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are crucial for analyzing the fragmentation pathways of a molecule. By inducing fragmentation of the parent ion, characteristic fragment ions are produced that provide direct evidence for the compound's structure. For this compound, key fragmentation events would likely involve the loss of the carboxylic acid group (-COOH), the ethoxy group (-OCH₂CH₃), a methyl group (-CH₃), and potentially the bromine atom. The observed fragmentation pattern would serve as a fingerprint for structural confirmation.
Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for assessing the purity of a sample and analyzing complex mixtures. These methods separate the components of a mixture before they enter the mass spectrometer, allowing for individual analysis. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound or its derivatives. For a benzoic acid derivative, LC-MS is often preferred to avoid the need for derivatization that is typically required for GC analysis.
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.
Single Crystal X-ray Diffraction for Crystal Structure Determination
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Volume (ų) | V |
| Molecules per unit cell (Z) | Z |
| Calculated Density (g/cm³) | ρ |
Note: This table represents the type of data that would be obtained from a single-crystal XRD experiment and is for illustrative purposes only as no experimental data has been published.
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a valuable tool for analyzing polycrystalline samples. It is used to identify the crystalline phase of a material and can be used for qualitative and quantitative phase analysis. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. This technique is also instrumental in assessing the degree of crystallinity of a sample.
Analysis of Molecular Packing and Supramolecular Synthons in Crystal Structures
The specific crystal structure of this compound is not extensively detailed in publicly available literature. However, the molecular packing and supramolecular interactions can be inferred from the well-documented structures of related substituted benzoic acids. A predominant feature in the crystal structures of aromatic carboxylic acids is the formation of centrosymmetric dimers through robust hydrogen bonds between the carboxyl groups of two adjacent molecules. scispace.com This interaction, specifically the O-H···O hydrogen bond, is a highly predictable and stable supramolecular synthon.
For instance, in the crystal structure of p-bromobenzoic acid, pairs of molecules are linked via these O-H···O hydrogen bonds, forming dimers which then stack along a crystallographic axis. scispace.com For this compound, it is highly probable that this carboxylic acid dimer synthon would be the primary organizing motif.
Beyond this principal interaction, the molecular packing would be influenced by weaker intermolecular forces involving the substituents on the benzene ring. These can include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.
C-H···O and C-H···π Interactions: The methyl and ethoxy groups provide additional hydrogen bond donors that can interact with the carboxyl oxygen atoms or the aromatic π-system of neighboring molecules.
The interplay between the strong carboxylic acid dimerization and these weaker, more varied interactions dictates the final three-dimensional crystal packing. The nature of the solvent used for crystallization can also influence which synthons are formed; apolar solvents tend to favor the classic hydrogen-bonded dimers, whereas polar, hydrogen-bond accepting solvents can compete for the carboxylic acid protons, potentially inhibiting dimer formation in favor of other arrangements like π-stacked associates. ucl.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its primary chromophore, the substituted benzene ring. The benzene molecule itself exhibits characteristic absorption bands arising from π → π* transitions. The substitution pattern on the benzene ring in this compound—containing a carboxyl group, a bromine atom, an ethoxy group, and a methyl group—modifies these transitions.
The key chromophoric components are:
The Benzenoid System: Provides the fundamental π-electron system.
The Carboxylic Acid Group (-COOH): Acts as an auxochrome and is conjugated with the aromatic ring.
The Ethoxy Group (-OCH₂CH₃): An electron-donating group with lone pairs on the oxygen atom that can interact with the π-system, typically causing a bathochromic (red) shift of the absorption maxima.
The Bromine Atom (-Br): A halogen substituent which can also influence the electronic transitions through its inductive and resonance effects, often leading to a red shift.
The spectrum is expected to show characteristic bands associated with substituted aromatic acids. For comparison, the UV/Visible spectrum for a related compound, p-bromobenzoic acid, shows a distinct absorption maximum. nist.gov The electronic spectrum of this compound would likely feature intense bands corresponding to π → π* transitions, with their precise wavelengths influenced by the cumulative electronic effects of all substituents.
| Expected Transition | Associated Chromophore | Typical Wavelength Region (nm) |
| π → π | Substituted Benzene Ring | 200 - 300 |
| n → π | Carboxyl Carbonyl Group | > 300 (often weak and may be obscured) |
Solvatochromism Studies
Solvatochromism describes the change in a substance's color—and more broadly, its UV-Vis absorption spectrum—upon being dissolved in different solvents. nih.gov This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. For a molecule like this compound, which possesses a permanent dipole moment, changing the polarity of the solvent is expected to shift its absorption bands.
A study of the solvatochromic behavior of this compound would involve recording its UV-Vis spectra in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, water).
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). This is often observed for π → π* transitions in polar molecules.
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, increasing the transition energy and shifting the absorption maximum to a shorter wavelength (a blue shift). This can occur with n → π* transitions.
Advanced Analytical Techniques for Purity and Characterization
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.
A typical HPLC method for this compound would be a reversed-phase setup:
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) bonded silica.
Mobile Phase: A polar, aqueous-organic mixture. To ensure good peak shape for the acidic analyte, the ionization of the carboxylic acid group is typically suppressed by acidifying the mobile phase (e.g., with formic acid or acetic acid) to a pH below the acid's pKa. nih.gov A common mobile phase would consist of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.
Detection:
UV-Vis Detector (e.g., Diode Array Detector - DAD): This is the most common detector for aromatic compounds. It would be set to a wavelength where the analyte exhibits strong absorbance (e.g., near its λₘₐₓ), allowing for quantification and purity assessment based on peak area percentage.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides significantly more information. Using an electrospray ionization (ESI) source, typically in negative ion mode, the detector can confirm the identity of the main peak by its mass-to-charge ratio (m/z) corresponding to the deprotonated molecule [M-H]⁻. vu.edu.auresearchgate.net LC-MS is also invaluable for identifying and tentatively structuring impurities, even at trace levels.
The combination of retention time from HPLC, UV spectrum from a DAD, and mass data from an MS detector provides a highly confident assessment of both the identity and purity of this compound.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 2-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for elution |
| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with a range of polarities |
| Detector 1 | UV-DAD | Quantitation and peak purity assessment |
| Detector 2 | ESI-MS (Negative Ion Mode) | Identity confirmation and impurity identification |
Gas Chromatography (GC) for Volatile Purity Assessment
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Due to the low volatility and high polarity of carboxylic acids, direct GC analysis of this compound is challenging, as it can lead to poor peak shape (tailing) and thermal degradation in the injector or column.
To overcome these issues, derivatization is typically required to convert the polar carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. lmaleidykla.lt
Derivatization Agents: Common agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) for methylation. lmaleidykla.lt The reaction converts the -COOH group to a -COOSi(CH₃)₃ or -COOCH₃ group, respectively.
Analysis: The derivatized sample is then injected into the GC.
Stationary Phase: A mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is generally suitable.
Detector: A Flame Ionization Detector (FID) provides robust, quantitative data on volatile organic impurities. A Mass Spectrometer (MS) detector (GC-MS) is superior for identifying unknown volatile impurities by comparing their mass spectra to libraries. nih.gov
This technique is not typically used for quantifying the main compound itself but is exceptionally well-suited for assessing its purity with respect to any volatile or semi-volatile impurities that may be present from the synthesis or storage, such as residual solvents or volatile byproducts.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ias.ac.in DFT calculations are employed to predict a range of properties for 2-Bromo-5-ethoxy-4-methyl-benzoic acid, from its three-dimensional shape to its thermodynamic stability. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. banglajol.inforesearchgate.net
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. researchgate.net
The optimized structure would reveal the spatial orientation of the bromo, ethoxy, methyl, and carboxylic acid groups attached to the benzene (B151609) ring. It is expected that the carboxylic acid group may exhibit a slight twist relative to the plane of the benzene ring. researchgate.net The presence of bulky substituents like the ethoxy and bromo groups can influence the planarity of the molecule due to steric hindrance. The predicted geometric parameters are crucial for understanding the molecule's physical properties and how it interacts with other molecules. Based on DFT studies of similar substituted benzoic acids, a table of expected key geometric parameters can be constructed. nih.govbanglajol.inforesearchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.35 Å | |
| C-Br | ~1.90 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| Bond Angle (°) | O=C-O (carboxyl) | ~123° |
| C-C-Br | ~120° | |
| C-O-C (ethoxy) | ~118° |
Vibrational Frequency Analysis and Comparison with Experimental Data
Vibrational frequency analysis is performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a set of vibrational modes corresponding to the stretching, bending, and twisting of bonds. ijtsrd.com
For this compound, characteristic vibrational frequencies can be predicted for its functional groups. For instance, the carbonyl (C=O) stretching of the carboxylic acid group is expected to produce a strong absorption band in the IR spectrum. ijtsrd.com The O-H stretch of the acid group, C-Br stretching, and various vibrations of the ethoxy and methyl groups would also have distinct frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. nih.gov Comparing the theoretical spectrum to an experimentally obtained one is a standard method for validating the computational model and identifying the compound. ijtsrd.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | ~3500 cm⁻¹ | Carboxylic acid hydroxyl group |
| C-H stretch (aromatic) | ~3100 cm⁻¹ | Benzene ring C-H bonds |
| C-H stretch (aliphatic) | ~2950 cm⁻¹ | Methyl and ethoxy C-H bonds |
| C=O stretch | ~1700 cm⁻¹ | Carboxylic acid carbonyl group |
| C-C stretch (aromatic) | ~1600 cm⁻¹ | Benzene ring stretching |
| C-O stretch (ethoxy) | ~1250 cm⁻¹ | Aryl-ether bond |
| C-Br stretch | ~650 cm⁻¹ | Carbon-bromine bond |
Thermodynamic Properties
DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature. These properties are derived from the vibrational frequency analysis and provide insights into the molecule's stability and energy. mdpi.com Key thermodynamic parameters that can be calculated include:
Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Gibbs Free Energy (G): A value that indicates the spontaneity of a process.
Entropy (S): A measure of the disorder or randomness of the system.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.
These calculated properties are valuable for understanding the energetics of reactions involving this compound and predicting its behavior under different thermal conditions. jbiochemtech.comresearchgate.net
| Property | Typical Units |
|---|---|
| Zero-Point Vibrational Energy | kcal/mol |
| Enthalpy | kcal/mol |
| Gibbs Free Energy | kcal/mol |
| Entropy | cal/mol·K |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. dntb.gov.ua It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net
On a typical MEP map:
Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atoms of the carboxylic acid and ethoxy groups. researchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is expected to be a prominent positive site. semanticscholar.org
Green and yellow regions denote areas of intermediate potential.
The MEP map provides a clear, intuitive picture of the charge distribution and is instrumental in predicting intermolecular interactions and chemical reactivity. banglajol.inforesearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the Lewis-like chemical bonding structure of a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is crucial for molecular stability. These interactions, known as hyperconjugation, result in a transfer of electron density that stabilizes the molecule. uni-muenchen.dematerialsciencejournal.org The stabilization energy (E2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. youtube.com
In a molecule like this compound, the primary hyperconjugative interactions would include:
n → π* interactions: Electron donation from the lone pairs (n) of the ethoxy oxygen, the carboxylic oxygen atoms, and the bromine atom to the antibonding π* orbitals of the aromatic ring (C-C) and the carbonyl group (C=O). These interactions delocalize electron density, strengthening the resonance within the phenyl ring and the carboxyl group.
π → π* interactions: Electron delocalization from the π orbitals of the benzene ring to the antibonding π* orbital of the carbonyl group.
These charge transfer events lead to a weakening of the donor bonds and a strengthening of the acceptor bonds, ultimately resulting in a more stable molecular configuration. The magnitude of the E2 energy is proportional to the strength of the interaction. For instance, in related salicylanilide (B1680751) derivatives, strong interactions from oxygen lone pairs to adjacent π*(C=O) orbitals can result in stabilization energies exceeding 40 kcal/mol. materialsciencejournal.org A similar pattern of stabilization through charge delocalization is expected for this compound, governing its structural properties and stability.
Prediction of Chemical Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating global reactivity descriptors that predict the chemical behavior of a molecule. nih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
Ionization Energy, Hardness, and Electrophilicity Index
Key global reactivity descriptors offer quantitative measures of a molecule's stability and reactivity. researchgate.net
Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A higher ionization energy indicates greater stability.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive.
Electronegativity (χ): The power of a species to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
Computational studies on the related compound 4-Bromo-3-(methoxymethoxy) benzoic acid provide representative values for these descriptors, which are presented in the table below. researchgate.netbanglajol.info
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.54 |
| LUMO Energy | ELUMO | - | -1.34 |
| Ionization Energy | I | -EHOMO | 6.54 |
| Electron Affinity | A | -ELUMO | 1.34 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.20 |
| Chemical Hardness | η | (I - A) / 2 | 2.60 |
| Electronegativity | χ | (I + A) / 2 | 3.94 |
| Electrophilicity Index | ω | χ² / (2η) | 2.99 |
Table 1: Calculated Global Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy) benzoic acid. researchgate.netbanglajol.info
The large HOMO-LUMO gap (5.20 eV) and high chemical hardness (2.60 eV) suggest that this class of molecule possesses significant kinetic stability. researchgate.net
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
The sites for nucleophilic and electrophilic attack are predicted using condensed Fukui functions:
fk+: For nucleophilic attack (attack by a nucleophile), this function indicates the sites that are most likely to accept an electron. The atom with the highest fk+ value is the most probable site for nucleophilic attack. schrodinger.com
fk-: For electrophilic attack (attack by an electrophile), this function identifies the sites that are most likely to donate an electron. The atom with the highest fk- value is the most susceptible to electrophilic attack. schrodinger.com
For substituted benzoic acids, the distribution of these functions is heavily influenced by the substituents on the aromatic ring. mdpi.com In a theoretical study of 4-Bromo-3-(methoxymethoxy) benzoic acid, condensed Fukui functions were calculated to pinpoint reactive centers. researchgate.netbanglajol.info The results indicated that the oxygen atoms of the carboxylic group are the most likely sites for electrophilic attack, due to their high electron density. Conversely, certain carbon atoms within the aromatic ring and the carbonyl carbon are identified as the primary sites for nucleophilic attack. researchgate.netsemanticscholar.org This type of analysis is crucial for predicting the regioselectivity of reactions involving this compound. numberanalytics.com
Solvent Effects on Molecular Properties and Reactivity
The chemical behavior of a molecule can be significantly altered by its environment, particularly the solvent. Computational models are used to simulate these effects and predict how molecular properties change from the gas phase to a solution.
Polarizable Continuum Model (PCM) Applications
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. uni-muenchen.dediracprogram.org The solute molecule is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated self-consistently. q-chem.com This approach allows for the computation of molecular properties in different solvents, providing insight into how the solvent environment modulates reactivity. researchgate.net
PCM calculations have been applied to benzoic acid derivatives to study the influence of various solvents on their reactivity descriptors. researchgate.netbanglajol.info As shown in the table below for 4-Bromo-3-(methoxymethoxy) benzoic acid, increasing solvent polarity generally leads to a decrease in the HOMO-LUMO energy gap, which implies an increase in chemical reactivity. researchgate.net The electrophilicity index also tends to decrease in more polar solvents, indicating that the molecule's electrophilic character is attenuated by the stabilizing effect of the solvent. researchgate.net
| Solvent | Dielectric Constant (ε) | Energy Gap (ΔE, eV) | Hardness (η, eV) | Electrophilicity Index (ω, eV) |
|---|---|---|---|---|
| Gas Phase | 1.00 | 5.20 | 2.60 | 2.99 |
| Chloroform | 4.81 | 5.09 | 2.55 | 2.81 |
| Ethanol | 24.55 | 5.06 | 2.53 | 2.76 |
| Methanol | 32.70 | 5.06 | 2.53 | 2.76 |
| Water | 78.39 | 5.05 | 2.53 | 2.75 |
Table 2: Effect of Solvent on Global Reactivity Descriptors of 4-Bromo-3-(methoxymethoxy) benzoic acid, calculated using the PCM model. researchgate.netbanglajol.info
Influence of Solvent Polarity on Electronic Structure
Solvent polarity directly influences the electronic structure of a solute molecule. Polar solvents can stabilize charge separation within the molecule, leading to changes in the distribution of electron density and the energies of molecular orbitals. orientjchem.org For substituted benzoic acids, moving from a nonpolar to a polar solvent typically results in the stabilization of both the HOMO and LUMO energy levels, but the stabilization is often more pronounced for the LUMO. researchgate.net
This differential stabilization leads to a reduction in the HOMO-LUMO gap, as observed in the PCM data. researchgate.net The change in the energy gap signifies that the energy required for electronic excitation is lowered in a polar solvent environment. Spectroscopic studies on similar anilines have confirmed that electronic absorption spectra are sensitive to solvent polarity, often showing a shift in the maximum absorbance wavelength (λmax) as the dielectric constant of the solvent changes. orientjchem.orgresearchgate.net Therefore, the electronic properties and reactivity of this compound are expected to be highly dependent on the polarity of its surrounding medium.
Advanced Applications in Organic Synthesis and Materials Science
2-Bromo-5-ethoxy-4-methyl-benzoic Acid as a Synthetic Intermediate
The strategic placement of bromo, ethoxy, methyl, and carboxylic acid functionalities on the benzene (B151609) ring endows this compound with significant potential as a versatile intermediate in organic synthesis. The interplay of these groups allows for a variety of chemical transformations, paving the way for the construction of more complex molecular architectures.
Precursor for Complex Organic Molecules
While the specific role of this compound as a direct precursor for a wide range of complex organic molecules is not extensively documented in publicly available scientific literature, its structure suggests its utility in this capacity. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The carboxylic acid group can be converted into a multitude of other functional groups, and the ethoxy and methyl groups can influence the reactivity and solubility of the resulting molecules.
Building Block in Multi-Step Synthetic Strategies
Detailed examples of multi-step synthetic strategies that specifically employ this compound as a key building block are not readily found in peer-reviewed journals or patents. However, its structural motifs are present in more complex molecules, suggesting its potential as a starting material or intermediate in their synthesis. The combination of a reactive halogen, an electron-donating ethoxy group, and a versatile carboxylic acid handle makes it a theoretically valuable component in retrosynthetic analysis.
Role in the Synthesis of Specialty Chemicals
The application of this compound in the synthesis of specialty chemicals is an area with limited specific public documentation. Specialty chemicals, which are produced for specific end-uses, often require unique starting materials. The distinct substitution pattern of this benzoic acid derivative could potentially be exploited in the creation of novel dyes, polymers, or agricultural chemicals, though specific industrial applications are not widely reported.
Supramolecular Chemistry and Advanced Materials
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present on this compound, particularly the carboxylic acid and ethoxy groups, are capable of participating in such interactions, suggesting its potential for creating novel supramolecular assemblies and advanced materials.
Cocrystallization Studies and Hydrogen Bonding Networks
There are no specific cocrystallization studies or detailed analyses of hydrogen bonding networks involving this compound found in the current body of scientific literature. However, the carboxylic acid group is a strong hydrogen bond donor and acceptor, making it highly likely to form robust hydrogen-bonded networks in the solid state, either with itself or with other co-forming molecules. The ethoxy group could also participate in weaker hydrogen bonding interactions.
Self-Assembly and Directed Molecular Recognition
Specific research on the self-assembly properties and its use in directed molecular recognition for this compound has not been identified in publicly accessible research. The potential for this molecule to self-assemble into larger, ordered structures is inherent in its design due to the possibility of forming intermolecular hydrogen bonds. Furthermore, the specific arrangement of its functional groups could, in principle, be utilized for the selective recognition of other molecules.
Design and Synthesis of Supramolecular Polymers and Frameworks4.2.4. Development of Phase-Selective Supramolecular Gels
No published research was found to provide the detailed findings required for these topics for the specified compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-ethoxy-4-methyl-benzoic acid with high purity?
- Methodological Answer : A multi-step synthesis starting from 5-ethoxy-4-methylbenzoic acid is recommended. Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in carbon tetrachloride. For ethoxy group retention, ensure inert conditions (e.g., nitrogen atmosphere) to prevent dealkylation. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H NMR (DMSO-d₆) should show a singlet for the methyl group (~δ 2.3 ppm), a triplet for ethoxy (-OCH₂CH₃, δ ~1.3 ppm), and aromatic protons split due to bromine’s electronegativity. C NMR confirms the carboxylic acid carbon (~δ 170 ppm).
- IR : Look for O-H stretch (~2500-3000 cm⁻¹, broad) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode should display [M-H]⁻ at m/z 272.99 (calculated for C₁₀H₁₀BrO₃). Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bromination yields for benzoic acid derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., deethoxy-debromination). Optimize by:
- Temperature Control : Lower temperatures (0–25°C) minimize radical side reactions.
- Solvent Polarity : Use non-polar solvents (CCl₄) to stabilize bromine radicals.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to direct regioselectivity. Validate via kinetic studies (e.g., in situ FTIR monitoring) and compare with computational models (DFT for transition state analysis) .
Q. How can molecular docking predict the bioactivity of this compound against target enzymes?
- Methodological Answer :
- Software : Use AutoDock Vina with parameters: exhaustiveness = 20, num_modes = 10.
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic bromine and methyl groups.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., aspirin derivatives). Perform MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. What role does this compound play in synthesizing complex heterocycles?
- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids). For example:
- Step 1 : Convert the carboxylic acid to an acid chloride (SOCl₂, reflux).
- Step 2 : Couple with amines via Schotten-Baumann reaction to form amides.
- Step 3 : Catalyze Pd-mediated coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups. Monitor intermediates via TLC and LC-MS .
Data Analysis & Troubleshooting
Q. How to interpret conflicting NMR data for brominated aromatic acids in different solvents?
- Methodological Answer : Solvent-induced shifts are common. For example:
- DMSO-d₆ : Hydrogen bonding with the carboxylic acid group downfield-shifts aromatic protons.
- CDCl₃ : Lack of H-bonding upfield-shifts signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For quantitative analysis, employ F NMR (if fluorinated analogs exist) or deuterated solvents with controlled pH .
Q. Why do computational models sometimes mispredict the reactivity of this compound?
- Methodological Answer : Limitations arise from:
- Implicit Solvent Models : Overlook specific solvent effects (e.g., DMSO’s polarity). Switch to explicit solvent MD simulations.
- Electrostatic Potentials : Bromine’s polarizability is underestimated in DFT. Use MP2 or CCSD(T) methods for accurate charge distribution. Validate with experimental Hammett constants (σₚ for substituents) .
Application-Oriented Questions
Q. How to design SAR studies for derivatives of this compound in drug discovery?
- Methodological Answer :
- Core Modifications : Replace ethoxy with methoxy/isopropoxy to study steric effects.
- Bioisosteres : Substitute bromine with CF₃ or I to compare halogen bonding.
- Assays : Test cytotoxicity (MTT assay), COX-1/COX-2 selectivity, and logP (HPLC-derived). Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
